molecular formula C8H9NO2 B8417857 1-Cyclopropyl-4-hydroxy-1H-pyridin-2-one

1-Cyclopropyl-4-hydroxy-1H-pyridin-2-one

Cat. No.: B8417857
M. Wt: 151.16 g/mol
InChI Key: NVBPYJKYQBKZEQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-hydroxy-1H-pyridin-2-one is a pyridinone derivative characterized by a cyclopropyl substituent at the 1-position and a hydroxyl group at the 4-position. Pyridinones are heterocyclic compounds with a ketone group at the 2-position, known for their diverse biological activities and applications in medicinal chemistry. The hydroxyl group at position 4 may participate in hydrogen bonding, a critical feature for interactions with biological targets.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-cyclopropyl-4-hydroxypyridin-2-one

InChI

InChI=1S/C8H9NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h3-6,10H,1-2H2

InChI Key

NVBPYJKYQBKZEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC(=CC2=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups Source
1-Cyclopropyl-4-hydroxy-1H-pyridin-2-one C₈H₉NO₂* ~151.16* Cyclopropyl (1), -OH (4) Hydroxyl, Pyridinone Hypothetical
1-Cyclopropyl-4-(cyclopropylamino)-6-methylpyridin-2(1H)-one C₁₂H₁₆N₂O 204.27 Cyclopropyl (1), cyclopropylamino (4), -CH₃ (6) Amino, Methyl, Pyridinone
6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one C₁₃H₁₃NO₂ 215.24 Benzyl (6), -OH (1), -CH₃ (4) Hydroxyl, Benzyl, Methyl
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C₂₄H₁₈ClN₃* 466–545 Chloro, substituted phenyl groups Amino, Chloro, Aromatic

*Estimated for illustrative purposes due to lack of direct data.

Key Observations :

  • Cyclopropyl vs.
  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may confer stronger hydrogen-bonding capacity than the cyclopropylamino group in ’s analog, impacting target selectivity .
  • Electron-Withdrawing Substituents : Chloro and nitro groups in ’s compounds increase molecular weight (466–545) and polarity, likely reducing bioavailability compared to the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Molecular Weight Aromatic Bond Count
Target Compound N/A Moderate* ~151.16 6
1-Cyclopropyl-4-(cyclopropylamino)-6-methylpyridin-2(1H)-one RT-stable Requires solvent 204.27 6
6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one N/A Low (hydrophobic) 215.24 6
Compounds 268–287 Low (high MW) 466–545 12–18

*Inferred from substituent hydrophilicity.

Key Observations :

  • Melting Points : ’s chloro- and nitro-substituted analogs exhibit high melting points (268–287°C), suggesting strong crystalline packing due to polar substituents, whereas the target compound’s hydroxyl group may result in a lower melting point .
  • Solubility : The benzyl group in ’s compound increases hydrophobicity, whereas the hydroxyl group in the target compound enhances water solubility .

Spectroscopic and Structural Analysis

Table 3: NMR and IR Data Comparison

Compound Name ¹H NMR (δ ppm) IR (cm⁻¹) Key Peaks
Target Compound ~6.5–7.5 (pyridinone H), ~1.0 (cyclopropyl) ~1650 (C=O), ~3200 (-OH) Hydroxyl stretch, ketone
1-Cyclopropyl-4-(cyclopropylamino)-6-methylpyridin-2(1H)-one δ 1.0–1.2 (cyclopropyl), δ 2.3 (-CH₃) 1655 (C=O), 3350 (N-H) Amino N-H stretch
Compounds δ 6.8–8.2 (aromatic H), δ 2.5–4.0 (substituents) 1600–1680 (C=O, C-Cl) Chloro C-Cl stretch

Key Observations :

  • ¹H NMR : The cyclopropyl group in both the target compound and ’s analog produces distinct δ 1.0–1.2 ppm peaks, while aromatic protons in ’s compounds appear upfield (δ 6.8–8.2) due to electron-withdrawing effects .
  • IR Spectroscopy: The hydroxyl group in the target compound generates a broad ~3200 cm⁻¹ stretch, absent in ’s amino-substituted analog .

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